

Application Notes and Protocols for Boc-Lys(Ac)-AMC Experiments

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Compound of Interest

Compound Name: Boc-Lys(Ac)-AMC

Cat. No.: B558174

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Introduction and Principle of the Assay

Boc-Lys(Ac)-AMC is a fluorogenic substrate widely used for measuring the activity of histone deacetylases (HDACs) and sirtuins (SIRTs).^[1] The assay's principle is based on a two-step enzymatic reaction that results in the release of a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).^{[2][3]}

Step 1: Deacetylation In the first step, an HDAC or SIRT enzyme removes the acetyl group from the ϵ -amino group of the lysine residue in the **Boc-Lys(Ac)-AMC** substrate. This enzymatic modification is the primary reaction of interest and is the rate-limiting step in the assay.

Step 2: Developer Reaction The deacetylated product, Boc-Lys-AMC, is then susceptible to cleavage by a developing enzyme, typically trypsin.^[4] Trypsin specifically recognizes and cleaves the peptide bond C-terminal to the now-unprotected lysine, releasing the fluorophore AMC.

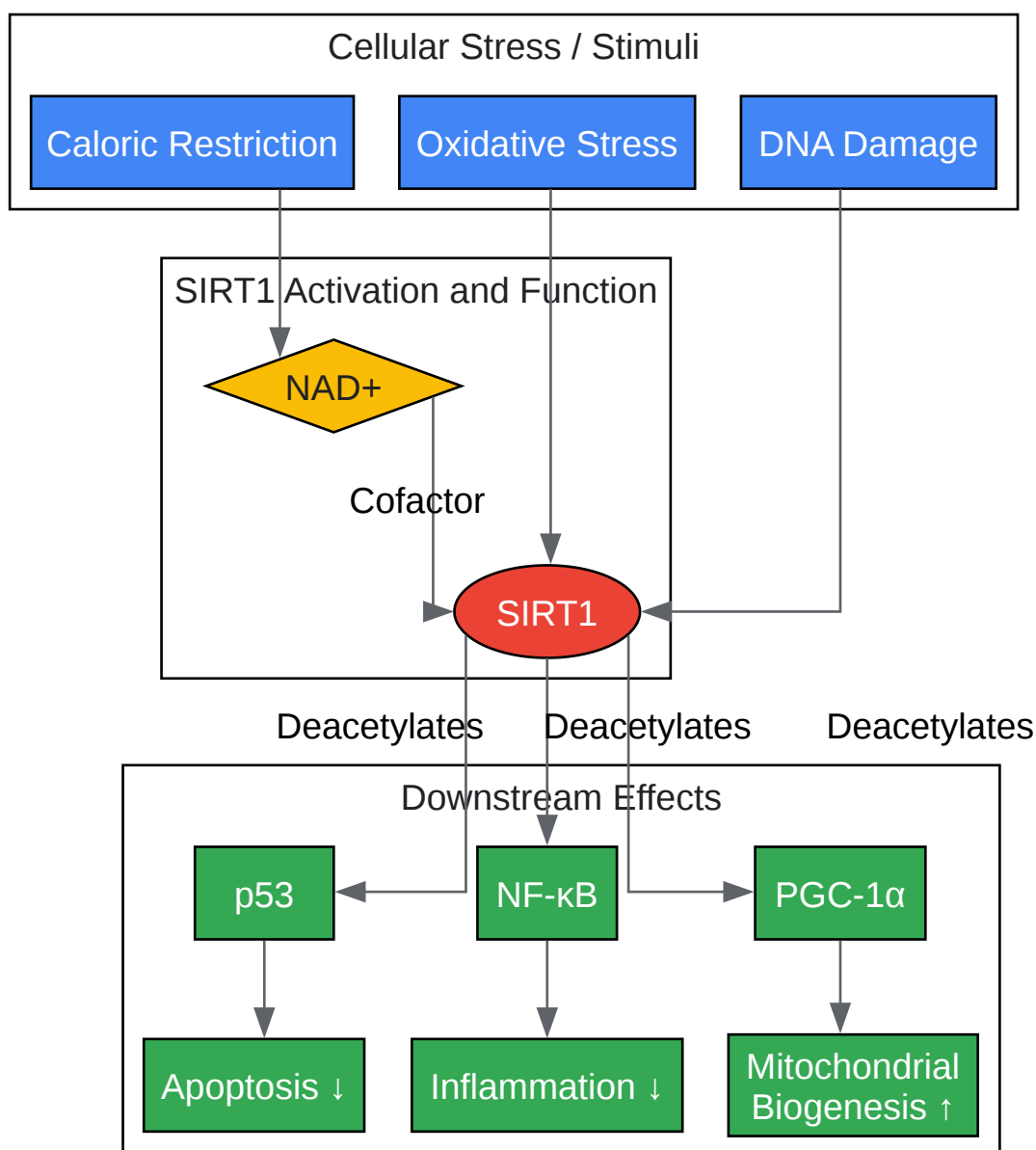
Signal Detection Free AMC is highly fluorescent, whereas the intact **Boc-Lys(Ac)-AMC** substrate is essentially non-fluorescent. The increase in fluorescence intensity is directly proportional to the amount of AMC released, and thus, to the deacetylase activity of the enzyme being studied. The fluorescent signal is measured using a fluorometer or a microplate reader, with excitation typically around 340-360 nm and emission at 440-460 nm.

This assay is well-suited for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies of deacetylase activity.

Signaling Pathway and Experimental Workflow

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is a well-characterized NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, DNA repair, inflammation, and aging. It deacetylates a wide range of histone and non-histone protein substrates, thereby regulating their function. Key targets of SIRT1 include p53, NF- κ B, and PGC-1 α , through which it influences cell cycle, apoptosis, and metabolic pathways. The diagram below illustrates a simplified overview of the SIRT1 signaling pathway.

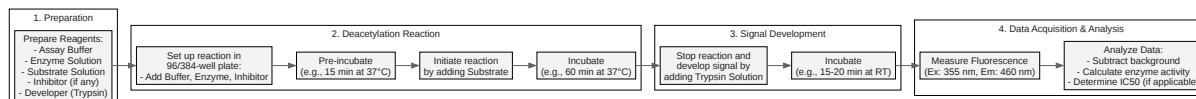


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Caption: A simplified diagram of the SIRT1 signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for a **Boc-Lys(Ac)-AMC**-based deacetylase assay.



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Caption: A step-by-step workflow for the **Boc-Lys(Ac)-AMC** assay.

Experimental Protocols

Materials and Reagents

- Substrate: **Boc-Lys(Ac)-AMC**
- Enzyme: Recombinant human HDAC or SIRT protein
- Cofactor (for Sirtuins): β -Nicotinamide adenine dinucleotide (NAD⁺)
- Developer: Trypsin
- Inhibitor Control: Trichostatin A (TSA) for HDACs, or a specific sirtuin inhibitor.
- Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
- Microplate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements
- Instrumentation: Fluorescence microplate reader

Reagent Preparation

- Substrate Stock Solution (e.g., 30 mM): Dissolve **Boc-Lys(Ac)-AMC** in DMSO. Store in aliquots at -20°C.
- Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
- NAD⁺ Stock Solution (for Sirtuin assays): Prepare a concentrated stock (e.g., 50 mM) in assay buffer and store at -20°C.
- Developer Solution (e.g., 2 mg/mL Trypsin): Prepare a solution of trypsin in an appropriate buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
- Inhibitor Stock Solutions: Dissolve inhibitors in DMSO to create high-concentration stocks.

Step-by-Step Protocol (96-well plate format)

- Assay Setup: To each well, add the following components in order:
 - Assay Buffer
 - Enzyme Working Solution
 - Inhibitor or DMSO vehicle control
 - NAD⁺ Working Solution (for sirtuin assays)
- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Start the deacetylation reaction by adding the **Boc-Lys(Ac)-AMC** substrate to each well. The final substrate concentration typically ranges from 10 µM to 50 µM.
- Reaction Incubation: Immediately mix the plate and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
- Signal Development: Stop the reaction and initiate signal development by adding the Trypsin Developer Solution to each well.

- **Development Incubation:** Incubate the plate at room temperature for 15-20 minutes to allow for the complete cleavage of the deacetylated substrate.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Data Presentation and Analysis

Controls

- **No-Enzyme Control:** Contains all reaction components except the enzyme, to determine background fluorescence.
- **No-Substrate Control:** Contains all components except the substrate, to check for any intrinsic fluorescence from other reagents.
- **Positive Control:** A reaction with enzyme and no inhibitor.
- **Inhibitor Control:** A reaction with a known inhibitor (e.g., TSA) to confirm assay performance.

Data Analysis

- **Background Subtraction:** Subtract the average fluorescence of the no-enzyme control wells from all other wells.
- **Enzyme Activity Calculation:** The background-subtracted fluorescence is proportional to the enzyme activity. Activity can be expressed in Relative Fluorescence Units (RFU).
- **Inhibitor Potency (IC₅₀):** For inhibitor screening, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data Tables

Table 1: Enzyme Kinetics Data for HDAC1 with **Boc-Lys(Ac)-AMC**

Parameter	Value	Reference
Enzyme Concentration	4.5 nM	
Substrate Concentration Range	0 - 512 μ M	
Incubation Time	60 minutes	
Incubation Temperature	30°C	
Determined KM	~20 μ M	

Table 2: IC50 Values for a Known HDAC Inhibitor (SAHA) against HDAC1

Parameter	Value	Reference
Enzyme (HDAC1)	4.5 nM	
Substrate (Boc-Lys(Ac)-AMC)	20 μ M	
Inhibitor	SAHA	
Determined IC50	374 nM	

Table 3: Recommended Instrument Settings for Fluorescence Detection

Parameter	Wavelength (nm)
Excitation Maximum	340 - 360
Emission Maximum	440 - 460

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